cis-N-(2-Fluorophenyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-N-(2-Fluorophenyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide: is a heterocyclic compound featuring a pyrrolo[3,4-b]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-N-(2-Fluorophenyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide can be achieved through a multi-step process involving the cyclization of N-arylbromomaleimides with aminocrotonic acid esters . This Hantzsch-type domino process involves initial nucleophilic C-addition or substitution followed by intramolecular nucleophilic addition without recyclyzation of the imide cycle .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group or the pyrrole ring, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
- Oxidized derivatives of the pyrrole ring.
- Reduced forms of the compound with altered functional groups.
- Substituted derivatives with various functional groups on the fluorophenyl ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems and as a precursor for various functionalized derivatives .
Biology and Medicine:
Industry: The compound’s structural properties make it suitable for use in optoelectronic materials and pigments .
Mechanism of Action
The mechanism of action of cis-N-(2-Fluorophenyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide involves its interaction with specific molecular targets such as protein methyltransferases and glycosyltransferases. It can modulate the activity of these enzymes, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Hexahydropyrrolo[3,4-b]indoles: These compounds share a similar core structure and exhibit comparable biological activities.
Fluoroquinolones: These antibacterial agents have structural similarities and are used in medicinal chemistry.
Properties
IUPAC Name |
(3aR,6aR)-N-(2-fluorophenyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O/c14-10-3-1-2-4-11(10)16-13(18)17-7-9-5-6-15-12(9)8-17/h1-4,9,12,15H,5-8H2,(H,16,18)/t9-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCQYYFPVZTUPC-SKDRFNHKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1CN(C2)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]2[C@H]1CN(C2)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.